N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-carboxamide
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Overview
Description
N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-carboxamide is a complex organic compound that features an imidazo[1,2-a]pyridine moiety linked to a phenyl ring, which is further connected to a thiophene-2-carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the imidazo[1,2-a]pyridine core through a cyclization reaction involving 2-aminopyridine and an appropriate aldehyde or ketone. This intermediate is then coupled with a thiophene-2-carboxylic acid derivative under amide bond-forming conditions. The reaction conditions often involve the use of coupling reagents such as EDCI or DCC, and bases like triethylamine, in solvents such as dichloromethane or DMF .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazo[1,2-a]pyridine moiety can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as mCPBA (meta-chloroperoxybenzoic acid) or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents like NBS (N-bromosuccinimide) or nitrating agents like nitric acid can be used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone derivatives, while reduction of the imidazo[1,2-a]pyridine moiety can produce partially or fully reduced analogs.
Scientific Research Applications
N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and as a probe for biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine amide structure but lack the imidazo[1,2-a]pyridine moiety.
3-bromoimidazo[1,2-a]pyridines: These compounds have a similar imidazo[1,2-a]pyridine core but differ in the substituents attached to the core.
Uniqueness
N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-carboxamide is unique due to the combination of the imidazo[1,2-a]pyridine and thiophene-2-carboxamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS/c22-18(16-7-4-10-23-16)19-14-6-3-5-13(11-14)15-12-21-9-2-1-8-17(21)20-15/h1-12H,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIJAQCPQZJREU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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